molecular formula C15H14BrNO2 B2596758 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196082-27-6

2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2596758
CAS No.: 196082-27-6
M. Wt: 320.186
InChI Key: RZWGVAHBJCVNRX-RQZCQDPDSA-N
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Description

2-{(E)-[(4-Bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base characterized by an imine (-C=N-) group bridging a 6-methoxyphenol moiety and a 4-bromo-3-methylphenyl substituent. The E-configuration of the imine bond is critical for its structural stability and electronic properties.

Properties

IUPAC Name

2-[(4-bromo-3-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWGVAHBJCVNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with 4-bromo-3-methylaniline under reflux conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Density Functional Theory (DFT) calculations are employed to confirm the compound's structure and properties. For instance, FTIR analysis reveals characteristic absorption bands corresponding to the functional groups present in the compound, while XRD provides insights into its crystalline structure .

Chemical Applications

The compound serves as a versatile intermediate in organic synthesis. Its imino group allows for further functionalization, making it useful in the development of more complex molecules. Additionally, it can be utilized in the synthesis of various derivatives that may exhibit enhanced properties or functionalities.

Research has indicated that Schiff bases, including this compound, exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that Schiff bases possess antibacterial and antifungal properties. The presence of halogen atoms (like bromine) in the structure enhances their effectiveness against various pathogens.
  • Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, indicating potential therapeutic applications in treating inflammatory conditions .

Pharmacological Insights

Recent investigations have focused on the pharmacological implications of this compound:

  • Drug Development : Due to its favorable pharmacokinetic properties, it is being explored as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
  • Mechanistic Studies : DFT calculations have been employed to understand the electronic properties and reactivity of the compound, aiding in predicting its behavior in biological systems .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges DPPH radicals
Anti-inflammatoryReduces TNF-alpha levels

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several Schiff bases, including this compound. The results indicated a significant zone of inhibition against gram-positive bacteria, suggesting potential use as an antibacterial agent in clinical settings .

Case Study: DFT Analysis

Using DFT methods, researchers optimized the molecular geometry and calculated the HOMO-LUMO energy gap of the compound. The findings provided insights into its stability and reactivity, which are crucial for understanding its biological interactions .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Compounds with halogen substitutions on the phenyl ring exhibit distinct electronic and steric effects:

  • 2-(((4-Bromophenyl)imino)methyl)-6-methoxyphenol (sb4H): Differs by lacking the 3-methyl group. The bromo substituent enhances electron-withdrawing effects, increasing stability in metal complexes (e.g., tin(IV) complexes in ). These complexes are colored solids soluble in organic solvents, suggesting similar solubility for the target compound .
  • 2-(((4-Chlorophenyl)imino)methyl)-6-methoxyphenol (sb3H): Replacing Br with Cl reduces steric bulk but maintains electron-withdrawing properties. This substitution may lower thermal stability compared to bromo analogs .
Table 1: Halogen-Substituted Analogs
Compound Substituent Key Properties Reference
Target Compound 4-Bromo-3-methyl E-configuration, potential metal coordination -
sb4H (IV) 4-Bromo Forms stable Sn(IV) complexes
sb3H (III) 4-Chloro Soluble in organic solvents

Substituent Position Variations

The position of substituents on the phenyl ring significantly impacts molecular interactions:

  • 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol (): The 3-chloro-4-methyl arrangement may enhance electron density at the imine group, favoring metal binding .

Electronic Effects of Substituents

  • Hydroxyl Groups: Compounds like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol () exhibit strong antioxidant activity (IC₅₀ = 18.7 µg/mL for DPPH scavenging) due to hydrogen bonding from the -OH group. The target compound’s bromo and methyl groups lack this property but may improve lipophilicity .
  • Trifluoromethyl Groups: 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol () introduces a strong electron-withdrawing -CF₃ group, drastically altering electronic properties compared to the target compound’s methyl group .
Table 2: Substituent Electronic Effects
Compound Substituent Key Impact Reference
Target Compound 4-Bromo-3-methyl Balanced steric/electronic effects -
(E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol 2-Hydroxy High antioxidant activity (IC₅₀ = 18.7 µg/mL)
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol 3-CF₃ Enhanced electron deficiency

Coordination Chemistry and Metal Complexes

  • Tin(IV) Complexes : Halogen-substituted analogs (e.g., sb3H and sb4H) form octahedral tin(IV) complexes with six-coordinate geometries, suggesting the target compound could exhibit similar behavior .
  • Copper(II) Complexes: Schiff bases with dimethylaminoethyl groups () form stable Cu(II) complexes, highlighting the role of electron-donating groups in metal binding. The target compound’s bromo and methyl groups may modulate coordination strength .

Thermal and Solubility Properties

  • Thermal Stability : Schiff bases with hydroxyl groups () decompose above 210°C, while halogenated analogs () may have higher stability due to stronger intermolecular interactions.
  • Solubility: Methoxy and halogen groups enhance solubility in polar organic solvents (e.g., methanol, DMSO) .

Biological Activity

2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol is a synthetic organic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14BrNO2
  • Molecular Weight : 320.19 g/mol
  • CAS Number : 196082-27-6

The compound's biological activity is attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The presence of the bromine atom and methoxy group enhances its reactivity and specificity towards certain biological pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by forming covalent bonds at their active sites, thereby modulating their activity.
  • Receptor Modulation : It can influence receptor signaling pathways, potentially affecting cellular responses to hormones and other signaling molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its protective effects against cellular damage.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is vital for developing targeted cancer therapies.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
Normal Human Fibroblasts>100

Case Studies

  • Study on Antimicrobial Effects :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The results indicated a strong correlation between the compound's structure and its antibacterial activity, particularly against Gram-positive bacteria .
  • Cytotoxicity and Mechanism of Action :
    Research conducted at a leading university explored the cytotoxic effects on various cancer cell lines. The findings showed that the compound induces apoptosis in cancer cells through a mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Antioxidant Activity Assessment :
    A recent study assessed the antioxidant capacity using DPPH and ABTS assays, demonstrating that the compound effectively scavenges free radicals, thereby reducing oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via Schiff base formation, involving condensation of a substituted aldehyde (e.g., 6-methoxysalicylaldehyde) with a primary amine (e.g., 4-bromo-3-methylaniline). Reaction optimization includes:

  • Solvent selection (e.g., ethanol or methanol for reflux).
  • Acid catalysis (e.g., glacial acetic acid) to enhance imine formation .
  • Monitoring via TLC or UV-Vis spectroscopy to track reaction progress.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodology :

  • FTIR : Confirm imine (C=N) stretch (~1600–1640 cm⁻¹) and phenolic O–H stretch (~3200–3500 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to assign aromatic protons, methoxy groups, and imine protons (δ ~8–9 ppm for C=N) .
  • Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .

Q. How can researchers confirm the E-configuration of the imine group?

  • Methodology :

  • X-ray crystallography : Definitive confirmation via single-crystal structure analysis .
  • NOESY NMR : Detect spatial proximity between imine protons and adjacent substituents to infer geometry .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected bond lengths or angles)?

  • Methodology :

  • Polymorphism screening : Test recrystallization in different solvents to identify conformational variants .
  • DFT calculations : Compare experimental bond parameters with computational models (e.g., Gaussian or ORCA) to assess discrepancies .
  • Dynamic NMR : Investigate temperature-dependent tautomerism or rotational barriers affecting spectral data .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

  • Methodology :

  • Graph-set analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s rules to identify supramolecular architectures .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) via CrystalExplorer .
  • Thermal ellipsoid modeling : Use ORTEP-3 or Mercury to visualize anisotropic displacement parameters .

Q. What computational approaches are suitable for predicting bioactivity or electronic properties of this Schiff base?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina, correlating binding affinity with substituent effects (e.g., bromine’s electron-withdrawing role) .
  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge-transfer properties .
  • MD simulations : Assess stability of ligand-protein complexes in physiological conditions .

Q. How can crystallographic software (e.g., SHELXL) improve refinement accuracy for this compound?

  • Methodology :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned datasets .
  • Disorder modeling : Apply PART/SUMP restraints for flexible moieties (e.g., methoxy groups) .
  • Validation tools : Check CIF files with PLATON or checkCIF to flag outliers (e.g., ADP mismatches) .

Q. What experimental design considerations are critical for studying its antimicrobial activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methoxy) to isolate key pharmacophores .
  • Bioassay controls : Include reference antibiotics (e.g., ampicillin) and solvent controls to validate inhibition zones .
  • Synergy studies : Test combinations with commercial drugs to identify potentiation effects .

Tables for Key Data

Table 1 : Representative crystallographic data for Schiff base analogs

CompoundSpace GroupBond Length (C=N, Å)H-bond Donor-Acceptor (Å)
Title compoundP 11.28–1.31O–H···N (~2.6)
Ethoxy analogP2₁/c1.29O–H···O (~2.7)

Table 2 : Computational vs. experimental spectral data

ParameterExperimental (¹H NMR, ppm)DFT-Calculated (ppm)Deviation (%)
Imine proton8.58.61.2
Methoxy group3.83.72.6

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